(3R)-3-ethoxy-2-methyldodecane
Overview
Description
(3R)-3-ethoxy-2-methyldodecane is an organic compound with the molecular formula C15H32O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkane family, characterized by a long carbon chain with an ethoxy group and a methyl group attached to the third and second carbon atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-ethoxy-2-methyldodecane typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-methyldodecan-3-ol with ethyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and quality control to ensure the desired enantiomeric purity and chemical stability. Techniques such as distillation and chromatography are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-ethoxy-2-methyldodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of various substituted alkanes depending on the nucleophile used.
Scientific Research Applications
(3R)-3-ethoxy-2-methyldodecane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chiral properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (3R)-3-ethoxy-2-methyldodecane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-ethoxy-2-methyldodecane: The enantiomer of (3R)-3-ethoxy-2-methyldodecane with similar chemical properties but different biological activity.
2-methyldodecan-3-ol: A precursor in the synthesis of this compound.
3-ethoxy-2-methylundecane: A structurally similar compound with one less carbon atom in the chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Properties
IUPAC Name |
(3R)-3-ethoxy-2-methyldodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-5-7-8-9-10-11-12-13-15(14(3)4)16-6-2/h14-15H,5-13H2,1-4H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDVJSCLYRGFFF-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78330-23-1 | |
Record name | Alcohols, C11-14-iso-, C13-rich, ethoxylated propoxylated | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078330231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C11-14-iso-, C13-rich, ethoxylated propoxylated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3R)-3-ethoxy-2-methyldodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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